molecular formula C16H11F3N4O B2494015 N-(2-aminophenyl)-3-(trifluoromethyl)quinoxaline-2-carboxamide CAS No. 216307-09-4

N-(2-aminophenyl)-3-(trifluoromethyl)quinoxaline-2-carboxamide

Cat. No.: B2494015
CAS No.: 216307-09-4
M. Wt: 332.286
InChI Key: PSUDLZXKZZPINZ-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-3-(trifluoromethyl)quinoxaline-2-carboxamide is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)-3-(trifluoromethyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-nitroaniline with a suitable trifluoromethyl-substituted benzaldehyde, followed by cyclization and subsequent functional group transformations. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)-3-(trifluoromethyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoxaline derivatives with different oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For

Properties

IUPAC Name

N-(2-aminophenyl)-3-(trifluoromethyl)quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O/c17-16(18,19)14-13(21-11-7-3-4-8-12(11)22-14)15(24)23-10-6-2-1-5-9(10)20/h1-8H,20H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUDLZXKZZPINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=NC3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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